molecular formula C15H34NO4P B14136313 Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate CAS No. 89222-59-3

Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate

Cat. No.: B14136313
CAS No.: 89222-59-3
M. Wt: 323.41 g/mol
InChI Key: DWJGDWMWKGAOIK-UHFFFAOYSA-N
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Description

Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is an organophosphorus compound with a unique structure that combines a phosphonate group with a dibutylamino and hydroxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate involves the reaction of diethyl (3-bromopropyl) phosphonate with dibutylamine in the presence of sodium iodide. The reaction is typically carried out in dimethylformamide (DMF) at 0°C .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar principles as laboratory methods, with optimizations for scale, cost, and efficiency.

Chemical Reactions Analysis

Types of Reactions

Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phosphonates .

Scientific Research Applications

Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism by which diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate exerts its effects is not fully understood. its reactivity is primarily due to the presence of the phosphonate group, which can participate in various chemical reactions. The dibutylamino and hydroxypropyl moieties may also contribute to its overall reactivity and potential biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl [3-(dibutylamino)-1-hydroxypropyl]phosphonate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications in different fields.

Properties

CAS No.

89222-59-3

Molecular Formula

C15H34NO4P

Molecular Weight

323.41 g/mol

IUPAC Name

3-(dibutylamino)-1-diethoxyphosphorylpropan-1-ol

InChI

InChI=1S/C15H34NO4P/c1-5-9-12-16(13-10-6-2)14-11-15(17)21(18,19-7-3)20-8-4/h15,17H,5-14H2,1-4H3

InChI Key

DWJGDWMWKGAOIK-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)CCC(O)P(=O)(OCC)OCC

Origin of Product

United States

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